1-(3-Bromo-isoxazol-5-YL)-ethanol
Overview
Description
1-(3-Bromo-isoxazol-5-yl)-ethylamine hydrochloride is a chemical compound with the CAS Number: 2624416-79-9. It has a linear formula of C5H8BrClN2O . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BrN2O.ClH/c1-3(7)4-2-5(6)8-9-4;/h2-3H,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.49 . It’s a white solid .Scientific Research Applications
Synthesis and Derivative Formation
1-(3-Bromo-isoxazol-5-yl)-ethanol is involved in the synthesis of various compounds with potential bioactivity. For instance, it's used in the formation of triheterocyclic compounds incorporating imidazole, coumarin, and isoxazole rings. These compounds exhibit considerable bioactivity, including anti-inflammatory and antimicrobial properties. This makes them relevant in pharmaceutical and agrochemical applications (Rajanarendar, Karunakar, & Srinivas, 2005).
Chemical Transformations
In organic chemistry, this compound is used to derive other functional compounds. For example, it plays a role in the assembly of polysubstituted pyrazoles and isoxazoles. These derivatives can be bioactive, serving as potential ingredients in pharmaceuticals (Chagarovskiy et al., 2016).
Complexation and Solvent Effects
Research has also been conducted on the complexation reactions of this compound derivatives, investigating the influence of different solvents on these reactions. This is important in understanding the chemical behavior and stability of these compounds in various environments (Tavman, 2006).
Analytical and Pharmaceutical Applications
The compound is utilized in the analytical determination of broxaterol in biological fluids. This application is significant in pharmacokinetics and drug monitoring (Gianesello, Bolzani, Brenn, & Gazzaniga, 1988).
Degradation Studies
Degradation kinetics of derivatives of this compound have been studied to understand their stability under various conditions. This is crucial for their application in pharmaceuticals and other industries (Dabbene, Brinón, & de Bertorello, 1994).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGIWBDQVBWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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